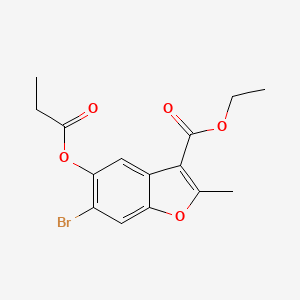

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of this compound includes various functional groups such as bromo, methyl, propanoyloxy, and carboxylate esters, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the furan ring and subsequent functionalization. For example, a related compound, 5′-Carbethoxy-furano(2′,3′: 7,8)-2-methylisofiavone, was synthesized from 7-hydroxy-8-formyl-2-methylisoflavone and ethyl bromomalonate using Tanaka's method, which could be a similar approach to synthesizing the title compound . Additionally, the synthesis of related brominated compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves regioselective bromination and hydrolysis steps, which could be adapted for the synthesis of the title compound .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of the fused benzene and furan rings. The title compound likely exhibits aromatic π-π interactions, as observed in the crystal structure of a similar compound, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, which also shows intermolecular C—H⋯O hydrogen bonds contributing to the stability of the crystal structure .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to their functional groups. For instance, the ethyl ester group can participate in hydrolysis reactions to form the corresponding carboxylic acid, as seen in the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester . Brominated compounds can also be used in further substitution reactions, such as the synthesis of diastereomeric ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate, which involves a reaction with dibenzoylacetylene .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives like the title compound are influenced by their functional groups and molecular structure. The presence of the bromo group can increase the density and molecular weight, while the ester and carboxylate groups can affect the solubility in organic solvents. The compound's reactivity can be influenced by the presence of the electron-withdrawing bromo group, which can make the adjacent carbon more susceptible to nucleophilic attack. The crystal structure of a related compound suggests that the title compound may also exhibit non-classical hydrogen bonding and disordered ethyl groups .

Scientific Research Applications

Synthesis and Characterization

- Synthesis and Antimicrobial Screening : Benzofuran compounds, including derivatives similar to Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate, have been synthesized and characterized for their antimicrobial activities. One study focused on synthesizing benzofuran aryl ureas and carbamates, showcasing the compound's potential in antimicrobial applications (Kumari et al., 2019).

Biological Activities

Anti-HIV and Anticancer Properties : Some benzofuran derivatives, including those structurally related to the subject compound, have demonstrated promising anti-HIV and anticancer activities. This was observed in a study where various benzofuran derivatives were synthesized and tested for their biological activities (Mubarak et al., 2007).

Antimicrobial, Anti-Inflammatory, and Analgesic Activities : Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, closely related to Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds exhibited significant activity, highlighting the potential of similar benzofuran derivatives in medical applications (Rajanarendar et al., 2013).

Chemical Synthesis and Structural Analysis

- Novel Synthesis Methods : Research has been conducted on the synthesis of various benzofuran derivatives, including methods that could potentially be applied to the synthesis of Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate. These studies provide insights into efficient and novel synthesis routes for benzofuran compounds (Gao et al., 2011).

properties

IUPAC Name |

ethyl 6-bromo-2-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO5/c1-4-13(17)21-12-6-9-11(7-10(12)16)20-8(3)14(9)15(18)19-5-2/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERVKIGVUKWEHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)

![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)

![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)

![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)